molecular formula C12H18O B1517006 4-(3,4-Dimethylphenyl)butan-1-ol CAS No. 1082435-12-8

4-(3,4-Dimethylphenyl)butan-1-ol

Cat. No. B1517006
CAS RN: 1082435-12-8
M. Wt: 178.27 g/mol
InChI Key: SFPUQJPEAZISOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)butan-1-ol is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.27 . It is also known by the synonym Benzenebutanol, 3,4-dimethyl- .

Scientific Research Applications

Overview

4-(3,4-Dimethylphenyl)butan-1-ol is a compound with potential applications in various scientific research fields. While the direct research on this specific compound is limited, insights can be drawn from studies on structurally related compounds and their applications across different areas. Below are summarized findings from scientific research that could inform potential applications for 4-(3,4-Dimethylphenyl)butan-1-ol, focusing on chemical reactions, environmental impact, and technological innovations without discussing drug use, dosages, or side effects.

Chemical Synthesis and Application

The research by Yokoyama (2015) on the acidolysis of lignin model compounds reveals insights into the chemical behavior of structurally related compounds, highlighting the significance of the γ-hydroxymethyl group in chemical reactions (Yokoyama, 2015). This study could indicate pathways for modifying 4-(3,4-Dimethylphenyl)butan-1-ol in lignin-derived applications.

Environmental Impact and Biodegradation

The fate of alkylphenols and their ethoxylates in the environment, as reviewed by Ying et al. (2002), provides a framework for understanding the environmental behavior of related compounds. This knowledge is crucial for assessing the ecological risks and biodegradation potential of 4-(3,4-Dimethylphenyl)butan-1-ol (Ying, Williams, & Kookana, 2002).

Technological Innovations

In the context of organic electronics, the review by Shi et al. (2015) on improving the electrical conductivity of PEDOT:PSS highlights the potential of using structurally similar compounds like 4-(3,4-Dimethylphenyl)butan-1-ol in developing conductive materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015).

properties

IUPAC Name

4-(3,4-dimethylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPUQJPEAZISOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.